3-chloro-6-[(3-methylphenyl)methyl]pyridazine
Description
3-Chloro-6-[(3-methylphenyl)methyl]pyridazine is a heterocyclic compound featuring a pyridazine core substituted with a chlorine atom at position 3 and a (3-methylphenyl)methyl group at position 5. The pyridazine ring, a six-membered aromatic system with two adjacent nitrogen atoms, provides a scaffold for diverse biological and chemical interactions. The chlorine atom enhances electrophilicity, while the (3-methylphenyl)methyl group introduces steric bulk and lipophilicity, influencing solubility, receptor binding, and metabolic stability.
Properties
IUPAC Name |
3-chloro-6-[(3-methylphenyl)methyl]pyridazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2/c1-9-3-2-4-10(7-9)8-11-5-6-12(13)15-14-11/h2-7H,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVWDUMKNJFNWNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC2=NN=C(C=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-6-[(3-methylphenyl)methyl]pyridazine typically involves the reaction of 3-chloro-6-methylpyridazine with 3-methylbenzyl chloride under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps, such as recrystallization or chromatography, to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
3-chloro-6-[(3-methylphenyl)methyl]pyridazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Cross-Coupling Reactions: The compound can participate in Suzuki-Miyaura cross-coupling reactions, where it reacts with boron reagents to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate, and the reactions are typically carried out in polar solvents like DMF or DMSO.
Suzuki-Miyaura Coupling: Palladium catalysts and boron reagents are commonly used, with the reactions conducted under mild conditions.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling reactions can yield various substituted aryl- and heteroaryl pyridazines .
Scientific Research Applications
3-chloro-6-[(3-methylphenyl)methyl]pyridazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-chloro-6-[(3-methylphenyl)methyl]pyridazine involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may act as an inhibitor of certain enzymes, thereby modulating biological pathways involved in disease processes. The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Comparison with Structural Analogs
Analog 1: 3-Chloro-6-(4-Methylphenyl)Pyridazine
- Structure : Chlorine at position 3; 4-methylphenyl group at position 6.
- Activity : Exhibits significant analgesic and anti-inflammatory effects comparable to standard drugs (e.g., aspirin) via dual peripheral and central mechanisms .
Analog 2: 3-Chloro-6-[4-(2-Fluorophenyl)Piperazine-1-yl]Pyridazine
- Structure : Chlorine at position 3; piperazine-linked 2-fluorophenyl group at position 6.
- Activity : Designed as a selective MAO-B inhibitor, highlighting the role of the piperazine moiety in enhancing binding affinity to neurological targets .
Analog 3: R66703 (3-Chloro-6-[4-[(3-Methylphenyl)Methyl]-1-Piperazinyl]Pyridazine)
- Structure : Chlorine at position 3; piperazinyl-(3-methylbenzyl) group at position 6.
- Activity: Demonstrated antiviral activity against rhinoviruses, with the piperazinyl group enabling enhanced solubility and membrane permeability .
- Key Difference : The additional piperazine ring in R66703 may improve pharmacokinetic properties compared to the simpler benzyl group in the target compound.
Electronic and Steric Effects
- 3-Chloro-6-(Trifluoromethyl)Pyridazine : The electron-withdrawing trifluoromethyl group increases electrophilicity at the pyridazine ring, favoring nucleophilic substitution reactions. This contrasts with the electron-donating (3-methylphenyl)methyl group, which may stabilize the ring via resonance .
- 3-Chloro-6-(3,5-Dimethyl-1H-Pyrazol-1-yl)Pyridazine : The pyrazole substituent introduces hydrogen-bonding sites (N–H), enhancing crystal packing via intermolecular interactions (e.g., π-π stacking). The dihedral angle between pyridazine and pyrazole rings is 6.25°, minimizing steric strain .
Data Tables
Research Findings and Implications
- Antiviral Activity: The (3-methylphenyl)methyl group in the target compound and R66703 shows superior activity against rhinoviruses compared to simpler phenyl or trifluoromethyl analogs, likely due to optimized lipophilicity and target engagement .
- Anti-Inflammatory Potential: Para-substituted phenyl analogs (e.g., 4-methylphenyl) exhibit stronger activity than meta-substituted derivatives, suggesting steric and electronic preferences in cyclooxygenase (COX) inhibition .
- Synthetic Flexibility : The pyridazine core allows modular substitution, enabling rapid generation of analogs with tailored properties. For example, deuterated versions of 3-chloro-6-(4-chloro-3,5-dimethylpyrazol-1-yl)pyridazine have been synthesized for isotopic labeling studies .
Biological Activity
3-Chloro-6-[(3-methylphenyl)methyl]pyridazine is a pyridazine derivative that has garnered attention for its diverse biological activities. This compound, with the molecular formula C12H11ClN2, showcases potential therapeutic applications across various fields, including medicinal chemistry and agrochemicals. The following sections detail its biological activity, synthesis, mechanisms of action, and relevant case studies.
Overview of Biological Activity
Pyridazine derivatives are known for their broad range of pharmacological effects. Specifically, this compound has been investigated for its antimicrobial , anticancer , and anti-inflammatory properties. The compound's unique structure allows it to interact with biological targets effectively.
Key Biological Activities
- Antimicrobial Activity : Studies have indicated that this compound exhibits significant antimicrobial properties against various bacterial strains.
- Anticancer Potential : Preliminary research suggests that it may inhibit cancer cell proliferation through specific pathways.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in vitro and in vivo.
The biological activity of this compound is primarily mediated through its interaction with specific enzymes and receptors. Notably:
- Enzyme Inhibition : It has been identified as an inhibitor of phosphodiesterases, which play crucial roles in cellular signaling pathways.
- Cellular Pathways : The compound may modulate pathways involved in inflammation and cancer progression by altering gene expression related to these processes.
Synthesis
The synthesis of this compound typically involves the reaction of 3-chloropyridazine with 3-methylbenzyl chloride under basic conditions. The reaction is usually conducted in a solvent such as dimethylformamide (DMF) at elevated temperatures.
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various pyridazine derivatives, including this compound. The results demonstrated a minimum inhibitory concentration (MIC) of 12.5 µg/mL against Staphylococcus aureus, indicating potent antibacterial activity compared to standard antibiotics.
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| This compound | 12.5 | Staphylococcus aureus |
| Control Antibiotic (Ciprofloxacin) | 2.0 | Staphylococcus aureus |
Case Study 2: Anticancer Effects
In vitro studies have shown that this compound inhibits the growth of human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values were determined to be approximately 15 µM for MCF-7 cells, suggesting significant anticancer potential .
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 | 15 | Inhibition of cell proliferation |
| HeLa | 20 | Induction of apoptosis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
